molecular formula C7H11NO4 B13498919 3-Acetamidotetrahydrofuran-3-carboxylic acid

3-Acetamidotetrahydrofuran-3-carboxylic acid

Cat. No.: B13498919
M. Wt: 173.17 g/mol
InChI Key: KXZMFDGSFGKENC-UHFFFAOYSA-N
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Description

3-Acetamidotetrahydrofuran-3-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetamido group attached to a tetrahydrofuran ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidotetrahydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the acylation of tetrahydrofuran derivatives with acetic anhydride, followed by subsequent hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.

    Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or borane in tetrahydrofuran are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-Acetamidotetrahydrofuran-3-carboxylic acid finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetamidotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-Acetamido-5-acetylfuran: Shares the acetamido group but differs in the ring structure.

    3-Acetamido-5-carboxyfuran: Similar functional groups but different ring structure.

    Tetrahydrofuran-3-carboxylic acid: Lacks the acetamido group but has a similar ring structure.

Uniqueness: 3-Acetamidotetrahydrofuran-3-carboxylic acid is unique due to the combination of its acetamido group and tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

3-acetamidooxolane-3-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-5(9)8-7(6(10)11)2-3-12-4-7/h2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

KXZMFDGSFGKENC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCOC1)C(=O)O

Origin of Product

United States

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